molecular formula C10H9F3O3 B3030115 (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 868071-17-4

(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No.: B3030115
CAS No.: 868071-17-4
M. Wt: 234.17 g/mol
InChI Key: WHFKHBXZZAXQOD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 868071-17-4) is a chiral carboxylic acid with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol . It features a hydroxyl group at the S-configured third carbon and a 2,4,5-trifluorophenyl substituent at the fourth carbon (Fig. 1). This compound is a critical intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment . Its synthesis often involves enzymatic asymmetric ring-opening reactions, such as those catalyzed by aldoxime dehydratases (Oxd), to achieve high enantiomeric excess (e.g., 67% ee in preliminary studies) .

Properties

IUPAC Name

(3S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6,14H,1,3H2,(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFKHBXZZAXQOD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652349
Record name (3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868071-17-4
Record name (3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid typically involves several steps. One common method starts with the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of inexpensive and readily available raw materials, ensuring high yield and stable product quality. The reaction conditions are carefully controlled to avoid the generation of large amounts of waste and to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid, while reduction can produce 3-hydroxy-4-(2,4,5-trifluorophenyl)butanol.

Scientific Research Applications

(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. In the case of its use as an intermediate in DPP-4 inhibitors, the compound undergoes further chemical modifications to produce active pharmaceutical ingredients that inhibit the DPP-4 enzyme. This inhibition helps regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Butanoic Acid Derivatives

The biological and chemical properties of butanoic acid derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Substituent-Based Comparison
Compound Name CAS Number Substituents Functional Group Molecular Formula Molecular Weight Application
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid 868071-17-4 2,4,5-Trifluorophenyl, hydroxyl Hydroxyl C₁₀H₉F₃O₃ 234.17 Pharma intermediate (e.g., sitagliptin)
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) N/A 4-Chloro-2-methylphenoxy Phenoxy C₁₁H₁₃ClO₃ 228.67 Herbicide (synthetic auxin)
2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) N/A 2,4-Dichlorophenoxy Phenoxy C₁₀H₁₀Cl₂O₃ 249.09 Herbicide
4,4,4-Trifluoro-3-(2-hydroxy-5-methylphenyl)butanoic acid 1499630-86-2 2-Hydroxy-5-methylphenyl, trifluoro Hydroxyl, Trifluoro C₁₁H₁₁F₃O₃ 248.20 Undisclosed (structural analog)

Key Observations :

  • Pharmaceutical vs. Agrochemical Use: The target compound’s 2,4,5-trifluorophenyl group enhances metabolic stability and receptor binding in drug intermediates, whereas chlorophenoxy derivatives like MCPB and 2,4-DB act as herbicides by mimicking plant auxins .
  • Fluorine Impact: Fluorination at the 2,4,5-positions increases lipophilicity and electron-withdrawing effects, improving pharmacokinetics compared to non-fluorinated analogs .

Stereoisomeric and Functional Group Analogs

Chirality and functional group substitutions significantly influence bioactivity:

Table 2: Stereochemical and Functional Group Comparisons
Compound Name CAS Number Key Differences Application
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl 1204818-19-8 R-configuration, amino group Intermediate for DPP-4 inhibitors (e.g., sitagliptin)
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl 270065-79-7 4-Trifluoromethylphenyl, amino group Undisclosed pharma use
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid 486460-00-8 Boc-protected amino group, R-configuration Synthetic intermediate for sitagliptin

Key Observations :

  • Stereochemistry : The S-configuration in the target compound is critical for enzymatic synthesis efficiency, while R-isomers (e.g., 1204818-19-8) require alternative synthetic routes .
  • Amino vs. Hydroxyl Groups: Replacing the hydroxyl group with an amino group (e.g., 270065-79-7) alters reactivity and binding modes, enabling diversification in drug design .

Fluorination Patterns and Bioactivity

Fluorine positioning on the phenyl ring affects electronic and steric properties:

  • 2,4,5-Trifluorophenyl: This substitution in the target compound optimizes steric bulk and electronic effects for DPP-4 inhibition, outperforming mono- or di-fluorinated analogs .
  • 4-Trifluoromethylphenyl (e.g., 270065-79-7): The trifluoromethyl group increases hydrophobicity but may reduce target specificity compared to 2,4,5-trifluorophenyl derivatives .

Biological Activity

(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid is an important compound in medicinal chemistry, particularly as a precursor for the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications in drug development.

  • Molecular Formula : C10H9F3O3
  • Molecular Weight : 234.172 g/mol
  • Melting Point : 87°C
  • Density : 1.459 g/cm³

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid serves as a significant intermediate in the synthesis of DPP-4 inhibitors, which are used in the treatment of type 2 diabetes. DPP-4 inhibitors work by increasing incretin levels, leading to enhanced insulin secretion and reduced glucagon levels.

  • Mechanism of Action :
    • DPP-4 inhibitors block the enzyme DPP-4, which is responsible for degrading incretin hormones.
    • This leads to prolonged action of these hormones, improving glycemic control.
  • Case Studies :
    • A study demonstrated that derivatives of (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid exhibited significant DPP-4 inhibitory activity with IC50 values in the low micromolar range .
    • The synthesis of sitagliptin and other related compounds has utilized this acid as a chiral synthon due to its favorable stereochemistry .

Synthesis Methods

The synthesis of (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid can be achieved through various enantioselective methods:

  • Enantioselective Synthesis :
    • A method using (S)-serine as a chiral pool has been reported, yielding the desired compound with high enantiomeric purity .
    • The overall yield reported was approximately 30% over ten synthetic steps.
  • Alternative Methods :
    • Another approach involves the use of advanced intermediates derived from simpler starting materials, emphasizing cost-effectiveness and industrial scalability .

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid derivatives in treating metabolic disorders:

CompoundActivityReference
SitagliptinDPP-4 Inhibitor
Other DerivativesVarying DPP-4 Inhibition

Toxicological Assessments

Toxicity assessments have indicated that (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives exhibit low toxicity profiles in preclinical models. Long-term studies are ongoing to evaluate chronic exposure effects.

Q & A

What are the key synthetic routes for (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid in academic research?

Answer:
The synthesis of this compound typically involves enzymatic or chemical methods. A highly enantioselective approach utilizes the transaminase PluriZyme variant TR2E2, which catalyzes the conversion of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into the (S)-enantiomer with >99% enantiomeric excess (e.e.) via a β-keto acid intermediate . Alternatively, intermediates like Boc-protected derivatives (e.g., (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid) are employed in peptide coupling reactions for drug precursors, requiring deprotection steps to yield the final product .

How can the enantiomeric purity of (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid be determined experimentally?

Answer:
Chiral HPLC is the gold standard for assessing enantiomeric purity. For example, a validated HPLC method using a chiral stationary phase (e.g., amylose- or cellulose-based columns) can resolve the (S)- and (R)-enantiomers, with purity ≥99% achievable . Specific optical rotation measurements (e.g., +13.5° to +17.5° for related compounds) provide supplementary confirmation of stereochemical integrity .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Key precautions include:

  • Storage: Keep in a cool, dry place (2–8°C) away from ignition sources (P210) .
  • Handling: Use personal protective equipment (PPE) to avoid skin/eye contact (H315, H319) and inhalation of dust (H335) .
  • First Aid: In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention (P305+P351+P338) .

How does the stereochemistry of this compound influence its role as a pharmaceutical intermediate?

Answer:
The (S)-enantiomer is critical for biological activity in dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin. Molecular modeling studies show that the stereochemistry at the 3-hydroxy position affects binding affinity to the enzyme’s active site, with the (S)-configuration optimizing hydrogen-bond interactions and steric compatibility . Substituting fluorine atoms on the phenyl ring enhances metabolic stability and bioavailability .

What catalytic systems improve the synthesis efficiency of this compound?

Answer:

  • Enzymatic Catalysis: The TR2E2 PluriZyme variant operates at 60–65°C and pH 8.0–9.5, enabling a one-pot cascade reaction with high yield and e.e. .
  • Chemical Catalysis: Boc-protected intermediates are synthesized using coupling agents like HATU or EDCI in the presence of DMAP, followed by acidic deprotection (e.g., TFA) to yield the free acid .

How can computational methods optimize derivatives of this compound for drug discovery?

Answer:

  • Molecular Dynamics (MD): Simulations predict binding modes of derivatives to DPP-4, guiding substitutions at the 2,4,5-trifluorophenyl group to enhance affinity .
  • Density Functional Theory (DFT): Calculates energy barriers for enzymatic transamination steps, aiding in the design of stable transition-state analogs .

What analytical techniques resolve contradictions in reported synthetic yields or purity?

Answer:

  • NMR Spectroscopy: Compare integration ratios of diagnostic peaks (e.g., hydroxy or fluorine signals) to confirm structural consistency .
  • Mass Spectrometry (HRMS): Validate molecular formula accuracy (e.g., C10H9F3O3 for the free acid) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

How does fluorination at the 2,4,5-positions impact the compound’s physicochemical properties?

Answer:

  • Lipophilicity: Fluorine atoms increase logP, enhancing membrane permeability.
  • Acidity: The trifluorophenyl group lowers the pKa of the hydroxy group, improving solubility in polar solvents .
  • Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism, as shown in pharmacokinetic studies of related DPP-4 inhibitors .

What are the challenges in scaling up enzymatic synthesis for industrial applications?

Answer:

  • Enzyme Stability: TR2E2 retains activity at 60–65°C but requires immobilization on solid supports (e.g., silica or chitosan) for reusability .
  • Substrate Inhibition: High concentrations of β-keto esters may reduce catalytic efficiency, necessitating fed-batch reactors .

How do structural analogs of this compound compare in biological activity?

Answer:

  • 3,5-Difluorophenyl Analogs: Exhibit reduced DPP-4 inhibition due to altered steric bulk .
  • Boc-Protected Derivatives: Serve as stable intermediates but lack intrinsic activity until deprotected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.